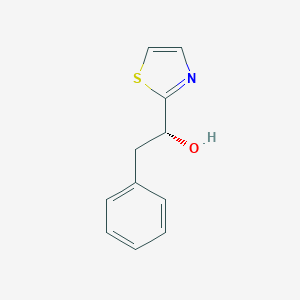

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol is a chiral compound that features a phenyl group and a thiazole ring attached to an ethanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol typically involves the reaction of a thiazole derivative with a phenyl-substituted epoxide under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale production.

Analyse Des Réactions Chimiques

Functionalization of Ethanol Moieties

The ethanol group undergoes esterification and hydrazide formation:

-

Esterification : Carboxylic acids (e.g., 3a , b ) are esterified with methanol and catalytic H₂SO₄ to yield esters (4a , b ) .

-

Hydrazide Formation : Esters react with hydrazine hydrate in refluxing propan-2-ol to form acid hydrazides (5a , b ) .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂ in acetic acid, RT | 2 | Not reported |

| Cyclocondensation | Thiocarbamide, acetone (reflux) | 3a–c | 62–99 |

| Esterification | Methanol, H₂SO₄ | 4a , b | High |

Condensation with Diamines

Reactions with aromatic diamines yield fused heterocycles:

-

Ethanol as Solvent : Derivative 1 reacts with benzene-1,2-diamine to form a condensation product (20 ) with a conjugated iminoethyl-benzene system .

-

Quinoxaline Formation : Bromoacyl derivative 2 under similar conditions produces compound 21 containing a quinoxaline moiety .

Base-Catalyzed Cyclization

Hydrazides undergo dehydrative cyclization:

-

1,2,4-Triazole Formation : Thiosemicarbazide derivatives (e.g., 15b ) cyclize in basic conditions to form 1,2,4-triazoles (16b ) .

Stereochemical Considerations

The (1R)-configuration influences reactivity:

-

Reduction Reactions : Sodium borohydride reduces ketones to chiral alcohols (e.g., 71% yield for a triazole ethanol derivative) .

-

Crystallography : Refined H-atom positions (O–H = 0.88 Å, C–H = 0.96–1.01 Å) confirm stereochemical outcomes .

Table 1: Reaction Yields for Thiazole Derivatives

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| 3a | Cyclocondensation | 62–99 |

| 15b | Thiosemicarbazide synthesis | 71 |

| 16b | Triazole cyclization | Not reported |

Table 2: NMR Data for Thiazole Moieties

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| S–C=CH (¹H) | 6.96–8.20 | Thiazole ring |

| C–S (¹³C) | 100.9–114.0 | Sulfur linkage |

| C=N (¹³C) | 166.9–168.2 | Imine group |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that compounds containing thiazole rings exhibit antimicrobial properties. For instance, derivatives of thiazoles have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects .

- Anti-inflammatory Effects : Research indicates that thiazole-containing compounds can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

- Neuroprotective Properties : Some studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Biological Research

In biological contexts, this compound serves as a biochemical probe:

- Enzyme Interaction Studies : It is used to investigate interactions with specific enzymes and receptors. The compound's ability to bind to active sites can help elucidate metabolic pathways and enzyme activities .

- Drug Development : The compound's structural features allow it to be modified into various derivatives for drug screening and development processes aimed at targeting specific diseases .

Synthesis of Specialty Chemicals

In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug candidates with potential therapeutic effects. |

| Agrochemicals | Acts as a precursor for developing pesticides and herbicides with thiazole moieties. |

| Polymer Chemistry | Involved in the production of polymers where its reactivity can be leveraged for cross-linking or modifying polymer chains. |

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Synthesis : Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

A study published in 2020 evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research conducted by Foroughifar et al. explored the neuroprotective effects of thiazole derivatives in models of oxidative stress. The findings indicated that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress through modulation of antioxidant pathways .

Mécanisme D'action

The mechanism of action of (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiazole groups can engage in π-π interactions and hydrogen bonding with the target molecules, leading to changes in their activity or function. The ethanol moiety can also participate in hydrogen bonding, further stabilizing the interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol: The enantiomer of the compound, which may have different biological activity.

2-phenyl-1-(1,3-thiazol-2-yl)ethanone: A ketone derivative that may have different reactivity and applications.

2-phenyl-1-(1,3-thiazol-2-yl)ethane: A reduced form of the compound with different chemical properties.

Uniqueness

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol is unique due to its chiral nature and the presence of both phenyl and thiazole groups, which confer specific reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol is a chiral compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes both phenyl and thiazole moieties, allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2S. The compound features a hydroxyl group attached to a chiral carbon, contributing to its potential enantiomeric activity. The presence of the thiazole ring enhances its interaction with biological systems through π-π interactions and hydrogen bonding.

The mechanism of action primarily involves the compound's interaction with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the phenyl and thiazole groups can engage in π-π interactions, influencing the activity of these targets. This dual interaction mechanism is crucial for its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by disrupting cell cycle progression and inhibiting key signaling pathways. In vitro assays demonstrated that this compound exhibits cytotoxic effects on HepG2 liver cancer cells with an IC50 value of approximately 0.62 μM, outperforming traditional chemotherapeutics like Sorafenib .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects, suggesting its potential use as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition

In biochemical assays, this compound has been utilized as a probe to study enzyme-substrate interactions. Its ability to inhibit specific enzymes underscores its utility in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol | Chiral enantiomer | Varies significantly from (1R) | N/A |

| 2-phenyl-1-(1,3-thiazol-2-yl)ethanone | Ketone derivative | Moderate anticancer activity | 5.0 |

| 2-(3-benzamidopropanamido)thiazole | Related thiazole derivative | High potency against HSET | 0.5 |

This table illustrates that while this compound has notable biological activities, its enantiomer and derivatives show varying degrees of efficacy.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Cancer Treatment : A study involving HepG2 cells demonstrated that treatment with this compound led to significant apoptosis and cell cycle arrest at the G2/M phase. The study highlighted the compound's potential as a lead for developing new anticancer drugs .

- Antimicrobial Testing : In a series of antimicrobial assays against E. coli and S. aureus, this compound showed effective inhibition at concentrations lower than those required for many traditional antibiotics .

Propriétés

IUPAC Name |

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10,13H,8H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMNNNUMCSZLOL-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=NC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.